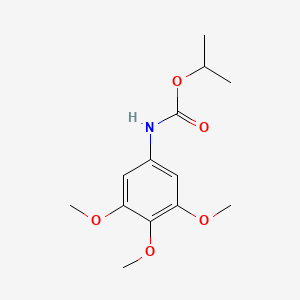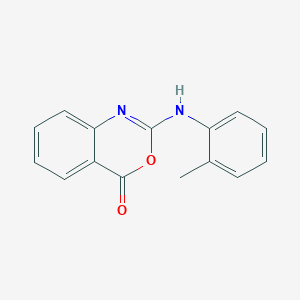
2-(2-Methylanilino)-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylanilino)-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylanilino)-3,1-benzoxazin-4-one typically involves the reaction of 2-methylaniline with a suitable benzoxazine precursor. One common method involves the cyclization of 2-methylaniline with salicylaldehyde under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as raw material purification, reaction optimization, and product isolation through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylanilino)-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine and aniline derivatives.
Scientific Research Applications
2-(2-Methylanilino)-3,1-benzoxazin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including resins and coatings with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylanilino)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their diverse medicinal applications.
Quinoline derivatives: Widely used in medicinal chemistry for their bioactive properties.
Anthocyanidins: Natural compounds with antioxidant and anti-inflammatory activities.
Uniqueness
2-(2-Methylanilino)-3,1-benzoxazin-4-one stands out due to its unique benzoxazine structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
81905-00-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(2-methylanilino)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-2-4-8-12(10)16-15-17-13-9-5-3-7-11(13)14(18)19-15/h2-9H,1H3,(H,16,17) |
InChI Key |
ONVPEWWLIQOMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
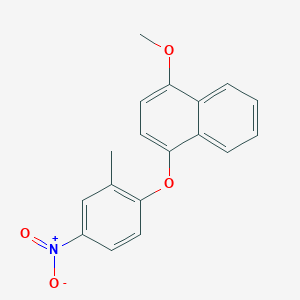

![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
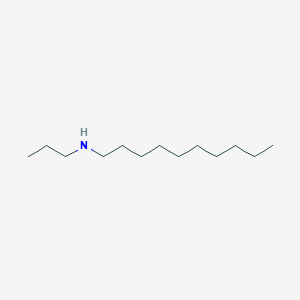


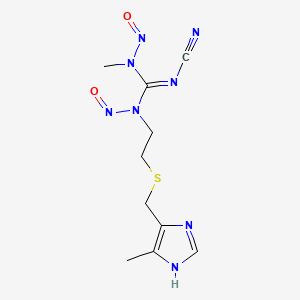

![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
